![molecular formula C20H18FN5O2S B11510717 7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11510717.png)
7-(2-fluorobenzyl)-1,3-dimethyl-8-[(pyridin-2-ylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with fluorophenyl, pyridinyl, and methylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- **7-[(2-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to its analogs .
Properties
Molecular Formula |
C20H18FN5O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C20H18FN5O2S/c1-24-17-16(18(27)25(2)20(24)28)26(11-13-7-3-4-9-15(13)21)19(23-17)29-12-14-8-5-6-10-22-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
XHXYJZPTTQTXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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